molecular formula C11H15NO B13790070 (R)-3-(4-Methoxyphenyl)pyrrolidine

(R)-3-(4-Methoxyphenyl)pyrrolidine

Cat. No.: B13790070
M. Wt: 177.24 g/mol
InChI Key: UPSZBLIRYUFEOF-JTQLQIEISA-N
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Description

®-3-(4-Methoxyphenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines It is characterized by the presence of a methoxy group attached to the phenyl ring and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(4-Methoxyphenyl)pyrrolidine typically involves the use of chiral catalysts to ensure the desired enantiomer is obtained. One common method involves the reaction of 4-methoxyphenylacetonitrile with a chiral amine under hydrogenation conditions. The reaction is carried out in the presence of a palladium catalyst and hydrogen gas, resulting in the formation of ®-3-(4-Methoxyphenyl)pyrrolidine.

Industrial Production Methods

Industrial production of ®-3-(4-Methoxyphenyl)pyrrolidine often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-3-(4-Methoxyphenyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydride and alkyl halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidines, ketones, and amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, ®-3-(4-Methoxyphenyl)pyrrolidine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantioselective catalysts and ligands.

Biology

In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It is used in the design of new drugs and therapeutic agents.

Medicine

In medicine, ®-3-(4-Methoxyphenyl)pyrrolidine is explored for its potential pharmacological properties. It is investigated for its effects on the central nervous system and its potential use in treating neurological disorders.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its unique chemical properties make it suitable for various applications, including the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-3-(4-Methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(4-Methoxyphenyl)pyrrolidine
  • (S)-3-(4-Methoxyphenyl)pyrrolidine
  • 4-Methoxyamphetamine

Uniqueness

®-3-(4-Methoxyphenyl)pyrrolidine is unique due to its specific chiral configuration and the presence of the methoxy group on the phenyl ring. This configuration imparts distinct chemical and biological properties, making it different from other similar compounds. Its unique structure allows for specific interactions with molecular targets, which can be leveraged in various scientific and industrial applications.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(3R)-3-(4-methoxyphenyl)pyrrolidine

InChI

InChI=1S/C11H15NO/c1-13-11-4-2-9(3-5-11)10-6-7-12-8-10/h2-5,10,12H,6-8H2,1H3/t10-/m0/s1

InChI Key

UPSZBLIRYUFEOF-JTQLQIEISA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@H]2CCNC2

Canonical SMILES

COC1=CC=C(C=C1)C2CCNC2

Origin of Product

United States

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